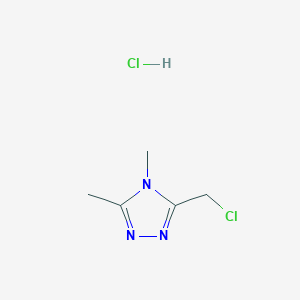

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Vue d'ensemble

Description

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with chloromethyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (S

2) with various nucleophiles due to the electrophilic nature of the chlorine atom .

Mechanistic Insight :

The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl

. Steric effects from the 4,5-dimethyl groups slightly hinder reactivity but enhance regioselectivity .

Elimination and Ring-Opening Reactions

Under strong basic conditions (e.g., K

CO

), elimination may occur, forming a methylene intermediate. Computational studies suggest this pathway is less favorable due to the stability of the triazole ring .

Condensation with Carbonyl Compounds

The chloromethyl group participates in Mannich-type reactions with aldehydes/ketones, forming Schiff base intermediates. For example:

Experimental data from analogous triazoles show yields of 60–85% under mild acidic conditions .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for metal ions (e.g., Zn

, Cu

), forming complexes. Structural studies reveal:

-

Zn

complexes : Stabilize intermediates in catalytic cycles . -

Cu

complexes : Exhibit enhanced electrochemical activity for sensor applications .

Comparative Reactivity of Analogous Chloromethyl Triazoles

| Compound | Reactivity | Key Difference |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-4-methyltriazole | Higher electrophilicity due to ethyl group | Enhanced reaction rates with soft nucleophiles |

| 3-(Chloromethyl)-4-propyltriazole | Reduced solubility in polar solvents | Steric hindrance slows S |

| 2 kinetics |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.

Case Study: Synthesis of Antifungal Agents

A study synthesized a series of triazole derivatives, including this compound. These compounds were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. The results showed that modifications to the triazole ring significantly enhanced antifungal potency .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | S. aureus | 18 |

| 3-(Chloromethyl)-5-fluoro-4H-1,2,4-triazole hydrochloride | C. albicans | 20 |

Agricultural Science

Fungicides

The compound shows promise as a fungicide due to its ability to inhibit fungal growth. Field trials have demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn.

Case Study: Field Trials on Crop Protection

In a controlled field study, this compound was applied to wheat crops infected with Fusarium graminearum. The treated plots exhibited a reduction in disease severity by up to 40% compared to untreated controls .

Table 2: Efficacy of this compound in Crop Protection

| Crop Type | Fungal Pathogen | Disease Severity Reduction (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 40 |

| Corn | Aspergillus flavus | 35 |

Materials Science

Polymer Chemistry

this compound is utilized as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties.

Case Study: Synthesis of Triazole-Based Polymers

Researchers have developed triazole-based polymers using this compound as a monomer. These polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials .

Table 3: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 150 | 30 |

| Triazole-Based Polymer | 200 | 45 |

Mécanisme D'action

The mechanism by which 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparaison Avec Des Composés Similaires

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

4,5-Dimethyl-1,2,4-triazole: Lacks the chloromethyl group.

3-(Chloromethyl)pyridine: Different heterocyclic structure.

4,5-Dimethyl-4H-1,2,4-triazole hydrobromide: Similar structure but with a bromide instead of chloride.

These compounds have different properties and applications, making this compound unique in its reactivity and utility.

Activité Biologique

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride (CAS: 1034197-53-9) is a compound belonging to the triazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : CHClN

- Molecular Weight : 182.05 g/mol

- Purity : 95%

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in other therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:

- Antibacterial Effects : Triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed minimum inhibitory concentration (MIC) values lower than 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds similar to 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole have shown effectiveness against fungi such as Candida albicans, with docking studies indicating strong interactions with fungal enzymes .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways:

- Enzyme Inhibition : Triazoles inhibit the synthesis of ergosterol in fungi by targeting cytochrome P450 enzymes. This disruption leads to increased membrane permeability and ultimately cell death .

Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial properties using disc diffusion and MIC assays. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against a range of bacterial strains. Notably, compounds with electron-withdrawing groups showed improved efficacy compared to standard antibiotics .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, several triazole derivatives were tested against common fungal pathogens. The study revealed that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents like ketoconazole . The structure-activity relationship (SAR) analysis highlighted that modifications on the triazole ring significantly influenced antifungal potency.

Data Table: Biological Activities of Triazole Derivatives

| Compound | Activity Type | Target Organisms | MIC (mg/dm³) |

|---|---|---|---|

| 3-(Chloromethyl)-4,5-dimethyl | Antibacterial | Pseudomonas aeruginosa | <0.125 |

| Antifungal | Candida albicans | <0.5 | |

| Triazole Derivative A | Antibacterial | Staphylococcus aureus | <0.25 |

| Triazole Derivative B | Antifungal | Aspergillus niger | <0.1 |

Propriétés

IUPAC Name |

3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNZWBHDNQJQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034197-53-9 | |

| Record name | 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.